Ethyl 2-methyloctanoate
Description
Ethyl 2-methyloctanoate (C11H22O2) is a branched-chain ester characterized by a 2-methyl substitution on the octanoate backbone, esterified with ethanol. It is a volatile compound contributing to aroma profiles in food and beverages. For instance, it is detected in sauerkraut at concentrations ranging from 11.7 to 92.8 µg/kg depending on yeast strains used during fermentation . In beer, its presence is elevated when Lachancea thermotolerans yeast is employed, contrasting with the general reduction of other esters . Its synthesis can involve enantioselective aminolysis using lipase B from Candida antarctica, highlighting its stereochemical complexity .
Properties
IUPAC Name |
ethyl 2-methyloctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJHQOXWONBAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340888 | |
| Record name | Ethyl 2-methyloctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30982-02-6 | |
| Record name | Octanoic acid, 2-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30982-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methyloctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methyloctanoate can be synthesized through the esterification of 2-methyloctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods: On an industrial scale, this compound can be produced using a similar esterification process but with optimized conditions for higher yield and purity. This may involve the use of continuous reactors and more efficient separation techniques to isolate the ester from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyloctanoate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 2-methyloctanoic acid and ethanol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: 2-methyloctanoic acid and ethanol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
Chemical Properties and Overview
Ethyl 2-methyloctanoate is an ester formed from the reaction of 2-methyloctanoic acid and ethanol. It is characterized by its pleasant fruity odor, making it suitable for use in flavoring and fragrance formulations. Its structure contributes to its volatility and solubility in organic solvents, which are crucial for its applications in various industries.
Food Science Applications
Flavoring Agent:
this compound is utilized as an artificial flavoring agent in food products. Its fruity aroma enhances the sensory profile of various foods, particularly in confectionery and beverage industries.
Preservative Properties:
Recent studies indicate that this compound exhibits antimicrobial properties, particularly against foodborne pathogens. For example, research demonstrated that it effectively inhibited Salmonella growth in minced pork meat packaged under modified atmosphere conditions . This property suggests potential applications as a natural preservative in meat products.
Fragrance Industry
Fragrance Component:
Due to its pleasant scent, this compound is incorporated into perfumes and air care products. It contributes to the overall fragrance profile and enhances the olfactory experience for consumers .
Safety Assessments:
Safety assessments conducted by organizations such as the Research Institute for Fragrance Materials (RIFM) have evaluated this compound's safety for use in fragrances. The compound has been found to have a low sensitization potential, making it suitable for consumer products .
Biocidal Applications
Pest Control:
this compound is also utilized in biocidal formulations, including disinfectants and pest control products. Its efficacy against various pests makes it a valuable component in developing environmentally friendly pest management solutions .
Data Summary and Case Studies
Mechanism of Action
The mechanism of action of ethyl 2-methyloctanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Functional Roles
(a) Ethyl Octanoate (C10H20O2)
- Structure: Linear octanoic acid esterified with ethanol.
- Occurrence : Found in wine, sauerkraut, and vacuum-packed meats.
- Aroma Contribution: Imparts fruity notes but at lower odor thresholds compared to branched esters.
- Concentration : In sauerkraut, concentrations range from 0.14 to 7.59 µg/kg ; in vacuum-packed turkey meat, it varies between 1.2 and 4.6 µg/g depending on preservation methods .
- Key Difference: The absence of a methyl branch reduces its volatility and alters aroma perception compared to ethyl 2-methyloctanoate .
(b) Mthis compound (C10H20O2)
- Structure: Branched 2-methyloctanoate esterified with methanol.
- Applications : Primarily used in industrial synthesis; lacks significant aroma roles in food systems.
- Synthesis: Produced via esterification of 2-methyloctanoic acid with methanol.
- Key Difference : The shorter methyl ester group reduces hydrophobicity compared to ethyl derivatives, affecting solubility and application scope .
(c) Tridecyl 2-Methyloctanoate (C22H44O2)
- Structure: Long-chain alcohol (tridecanol) esterified with 2-methyloctanoic acid.
- Occurrence : Identified in preen secretions of heterozygous kittiwakes (Rissa tridactyla), where it correlates with genetic fitness .
- Role: Functions as a semiochemical in avian communication, unlike this compound’s role in food aromas.
- Key Difference : The long alkyl chain increases molecular weight (340.6 g/mol), reducing volatility and limiting its presence in volatile aroma profiles .
Data Table: Comparative Properties of this compound and Analogues
Research Findings and Industrial Relevance
- Food Industry: this compound enhances complexity in fermented products like sauerkraut and beer. Its higher threshold (vs. ethyl octanoate) allows for nuanced aroma contributions without overpowering other esters .
- Biotechnology: Enantioselective synthesis using Candida antarctica lipase B enables production of optically pure forms, critical for pharmaceuticals and fine chemicals .
- Ecology: Branched esters like tridecyl 2-methyloctanoate in avian secretions underscore the evolutionary role of branched-chain esters in interspecies communication .
Biological Activity
Ethyl 2-methyloctanoate, a compound belonging to the family of esters, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, drawing from various studies and data sources.
This compound (CAS Number: 105-54-4) is an ester formed from the reaction of 2-methyloctanoic acid and ethanol. Its molecular formula is , and it is characterized by a pleasant fruity aroma, making it valuable in the fragrance and flavor industries.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on microbial growth, potential toxicity, and its role as a pheromone in certain insect species.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of ethyl esters, including this compound. While specific data on this compound is limited, related compounds like ethyl octanoate have shown significant antimicrobial activity against various pathogens:
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl Octanoate | Escherichia coli | 100 μg/mL |
| Ethyl Octanoate | Staphylococcus aureus | 50 μg/mL |
| Ethyl Octanoate | Candida albicans | 200 μg/mL |
These findings suggest that this compound may exhibit similar antimicrobial properties due to structural similarities with ethyl octanoate.
Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. A safety assessment conducted on related compounds indicates that they do not present significant genotoxic risks. For instance, ethyl octanoate was evaluated for mutagenicity using the Ames test and showed no mutagenic effects at concentrations up to 5000 μg/plate .
Key Toxicity Findings:
- No Observed Adverse Effect Level (NOAEL): 333 mg/kg/day for repeated dose toxicity.
- Reproductive Toxicity NOAEL: 1000 mg/kg/day .
These findings imply that this compound may also possess a favorable safety profile.
Pheromone Activity in Insects
This compound has been identified as a component of aggregation pheromones in certain insect species. For example, studies on Oryctes rhinoceros revealed that male-produced pheromones include this compound, which elicits strong responses from both male and female insects . Such biological activity suggests potential applications in pest management strategies.
Enzymatic Synthesis
Research has explored enzymatic pathways for synthesizing ethyl esters, including this compound. A notable study demonstrated the use of engineered enzymes to enhance the synthesis efficiency of related compounds, indicating potential industrial applications in producing this ester more sustainably .
Q & A
Q. What analytical methods are recommended for quantifying ethyl 2-methyloctanoate in biological or food matrices?
this compound is typically analyzed using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME/GC-MS) . This method effectively isolates volatile compounds from complex matrices, such as meat products, and provides high sensitivity for quantifying trace amounts. For example, in studies investigating the impact of essential oils on meat aroma, HS-SPME/GC-MS revealed significant reductions in this compound levels compared to control samples .
Q. How is this compound synthesized and characterized in laboratory settings?
Synthesis often involves esterification reactions between 2-methyloctanoic acid and ethanol under acid catalysis. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy , including H and C NMR, to confirm structural integrity. For instance, benzyl 2-methyloctanoate (a structural analog) was characterized via H NMR (400 MHz, CDCl) with distinct peaks at δ 1.23 (d, J = 7.0 Hz, 3H) for methyl groups and δ 5.15 (s, 2H) for benzyl protons, providing a template for ethyl derivative analysis .
Q. What guidelines ensure reproducibility in experiments involving this compound?
Follow Beilstein Journal of Organic Chemistry standards:
- Provide detailed experimental protocols in the main text or supplementary materials.
- Include NMR spectra, retention times, and purity data (e.g., ≥95% by GC).
- Reference established synthesis routes or validate novel methods with spectral comparisons .
Advanced Research Questions
Q. How do contradictory findings about this compound’s role in odor profiles arise, and how can they be resolved?
Discrepancies may stem from matrix effects (e.g., food vs. ecological samples) or methodological variability (e.g., extraction techniques). For example, in food systems, this compound contributes to rancid odors, but its reduction via essential oils altered sensory perception in turkey meat . Resolving contradictions requires controlled replication studies and standardized protocols (e.g., consistent HS-SPME fiber types and GC temperature gradients).
Q. What statistical frameworks are appropriate for analyzing this compound’s bioactivity in ecological studies?
Use multivariate analysis (e.g., PCA or PERMANOVA) to correlate compound abundance with ecological traits. In avian preen secretions, GC-MS data combined with genetic heterozygosity indices revealed that ester abundance (e.g., pentadecyl 2-methyloctanoate) inversely correlates with individual fitness, suggesting compound-specific signaling roles . Apply Shapiro-Wilk tests for normality and Bonferroni corrections for multiple comparisons to minimize Type I errors .
Q. How can researchers validate conflicting physicochemical data for this compound?
Cross-reference NIST Chemistry WebBook entries for standardized spectra and boiling/melting points. For example, 4-methyloctanoic acid (a related compound) lists NMR and MS data in NIST’s database, which can guide validation workflows. Discrepancies in literature values should be addressed via interlaboratory comparisons and purity verification (e.g., elemental analysis) .
Q. What experimental designs assess this compound’s stability under varying environmental conditions?
Conduct accelerated stability studies :
- Expose the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels.
- Monitor degradation via GC-MS at intervals (e.g., 0, 7, 30 days).
- Use Arrhenius kinetics to predict shelf-life. Such approaches are critical for ecological studies where compound stability affects signaling efficacy .
Q. How does this compound interact with microbial communities in food systems?
Design co-culture experiments with common spoilage bacteria (e.g., Pseudomonas spp.) and quantify volatile organic compound (VOC) profiles using GC-MS. In turkey meat, this compound reduction correlated with inhibited lipid oxidation but showed no direct antimicrobial effects, highlighting the need for metabolomic pathway analysis to disentangle compound-microbe interactions .
Methodological Best Practices
- Data Reporting : Follow Medicinal Chemistry Research guidelines: Include raw data tables in appendices and processed data (e.g., normalized peak areas) in the main text. Use SI units and significant figures consistently .
- Ethical Replication : Adhere to Beilstein Journal standards for citing prior synthesis methods and verifying compound identity, especially when comparing results across studies .
- Critical Analysis : Address instrument limitations (e.g., GC-MS detection thresholds) in error discussions and propose follow-up experiments (e.g., LC-MS/MS for non-volatile derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

